![molecular formula C12H13N3 B074002 N,N-Bis(cyanoethyl)aniline CAS No. 1555-66-4](/img/structure/B74002.png)
N,N-Bis(cyanoethyl)aniline
Overview
Description
N,N-Bis(cyanoethyl)aniline is a chemical compound with the molecular formula C12H13N3 . It is used in laboratory settings and is not intended for medical, surgical, or other patient-oriented applications .
Synthesis Analysis
The synthesis of anilines, such as N,N-Bis(cyanoethyl)aniline, involves various methods and applications. Both classical and modern approaches are used, and the process involves reactions, mechanisms, and catalysts that form anilines from various precursors and substrates .Molecular Structure Analysis
The molecular structure of N,N-Bis(cyanoethyl)aniline consists of a phenyl group (C6H5) attached to a nitrogen atom (N), which is further connected to two cyanoethyl groups (CH2CH2CN) .Chemical Reactions Analysis
N,N-Bis(cyanoethyl)aniline can participate in various chemical reactions. For instance, it can be involved in the cyanoacetylation of amines, which is a process that forms biologically active novel heterocyclic moieties .Physical And Chemical Properties Analysis
N,N-Bis(cyanoethyl)aniline has a molecular weight of 199.25200, a density of 1.105g/cm3, and a boiling point of 175 - 180°C (0.3 torr). Its melting point is 81-84°C (lit.), and it has a flash point of 189°C .Scientific Research Applications
Textile Industry: Dyeing Properties
“N,N-Bis(cyanoethyl)aniline” is used in the textile industry, particularly in the dyeing process . It’s used as a substituent in azo disperse dyes, which are applied to polyester in low pressure waterless dyeing systems . The introduction of the N-cyanoethyl group to the dyes increases dye molecular aggregation, affecting the dye’s solubility and uptake .
Textile Industry: Synthesis of Monoazo Disperse Dyes
This compound is also involved in the synthesis of monoazo disperse dyes, which are applied to nylon 6.6 fabrics . These dyes, synthesized using “N,N-Bis(cyanoethyl)aniline” as a coupling component, exhibit excellent exhaustion on nylon 6.6 fabrics, showing very good levelness and excellent washfastness .
Chemical Synthesis: Preparation of N-Nitroso Aryl Amines
“N,N-Dicyanoethylaniline” is used in the preparation of N-nitroso aryl amines via dealkylative N-nitrosation of tertiary amines . These N-nitroso aryl amines are unique NO donors, whose NO release is triggered by light and accompanied by a concomitant fluorescence turn-on .
Organic Synthesis: C-N/N-N Bond Cleavage
“N,N-Dicyanoethylaniline” is involved in organic synthesis processes, particularly those involving C-N/N-N bond cleavage . This makes it a useful starting material or active intermediate for various synthetically useful applications .
Catalysis: Oxidation of N,N-Dimethylanilines
“N,N-Dicyanoethylaniline” is also used in catalysis, specifically in the oxidation of N,N-dimethylanilines . This process is important in the study of the catalytic activity of certain complexes .
Safety and Hazards
N,N-Bis(cyanoethyl)aniline is harmful by inhalation, in contact with skin, and if swallowed. It may cause eye irritation and skin irritation. It is also harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract, and inhalation may cause respiratory tract irritation .
Future Directions
Mechanism of Action
Target of Action
N,N-Bis(cyanoethyl)aniline, also known as N,N-Dicyanoethylaniline, is an organic compound that is often used as a catalyst or intermediate in organic synthesis . The primary targets of this compound are the reactants in the chemical reactions it catalyzes.
Mode of Action
The compound interacts with its targets by facilitating chemical reactions. As a catalyst, it speeds up the reaction rate without being consumed in the process. The exact mode of action can vary depending on the specific reaction it is involved in
Biochemical Pathways
N,N-Bis(cyanoethyl)aniline is involved in various biochemical pathways due to its role as a catalyst or intermediate in organic synthesis . The affected pathways and their downstream effects can vary widely depending on the specific reactions it is involved in.
Result of Action
The molecular and cellular effects of N,N-Bis(cyanoethyl)aniline’s action would depend on the specific reactions it catalyzes. As a catalyst, it could facilitate a wide range of chemical transformations, leading to various potential outcomes .
properties
IUPAC Name |
3-[N-(2-cyanoethyl)anilino]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVHSAUVIFTVPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061774 | |
Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis(cyanoethyl)aniline | |
CAS RN |
1555-66-4 | |
Record name | 3,3′-(Phenylimino)bis[propanenitrile] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1555-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001555664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Bis(cyanoethyl)aniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanenitrile, 3,3'-(phenylimino)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-(phenylimino)bispropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of N,N-Dicyanoethylaniline in the discussed research?
A1: N,N-Dicyanoethylaniline is primarily discussed as a byproduct in the synthesis of N-cyanoethylaniline. Researchers are exploring ways to improve the synthesis of N-cyanoethylaniline by reducing the formation of this compound. []
Q2: How is N,N-Dicyanoethylaniline formed during the synthesis of N-cyanoethylaniline?
A2: N,N-Dicyanoethylaniline forms through a second addition reaction of acrylonitrile to the desired product, N-cyanoethylaniline. This reaction is promoted by the presence of aluminum chloride (AlCl3). [, ]
Q3: Are there specific conditions that favor the formation of N,N-Dicyanoethylaniline over N-cyanoethylaniline?
A3: Yes, research indicates that higher concentrations of the catalyst (AlCl3) and higher reaction temperatures favor the formation of N,N-Dicyanoethylaniline. For example, using 60 mol% AlCl3 at 80-84°C for 16 hours yields over 90% N,N-Dicyanoethylaniline. []
Q4: How is the presence of N,N-Dicyanoethylaniline quantified in the reaction mixture?
A4: Researchers utilize capillary gas chromatography to analyze the reaction mixture and determine the relative amounts of N-cyanoethylaniline and N,N-Dicyanoethylaniline present. []
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